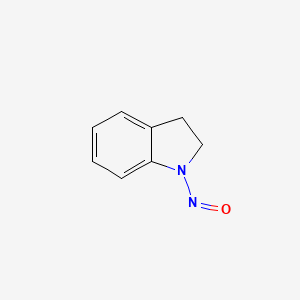

Indoline, 1-nitroso-

Description

Contextual Significance of N-Nitroso Compounds in Chemical and Biological Domains

N-nitroso compounds (NOCs) represent a major class of molecules that are subjects of significant interest in chemistry and biology. nih.gov They are formed when oxides of nitrogen react with nucleophilic amines or amides, a process that can occur both exogenously and endogenously within the human body. acs.orgcore.ac.uk Their chemical and biological significance stems from several key areas of research:

Carcinogenesis and Mutagenesis Research: N-nitroso compounds, including nitrosamines and nitrosamides, are recognized as a significant class of chemical carcinogens and mutagens. nih.gov This property has made them versatile tools for investigating the fundamental processes of cancer development and genetic mutation. nih.gov Research has focused on understanding their biotransformation and metabolic activation, which can lead to reactive species that alkylate DNA and other biological macromolecules. nih.govacs.org Studies have explored the link between exposure to these compounds from environmental sources like tobacco smoke and certain foods, and their endogenous formation from precursors such as nitrates and amines. acs.orggoogle.com

Chemical Reactivity and Synthesis: The chemistry of N-nitroso compounds is a field of active study. The N-nitrosation of secondary amines is a well-documented chemical transformation. acs.org The reactivity of the nitroso group allows these compounds to act as intermediates in various organic synthesis reactions. chembk.com For instance, they can serve as nitroso donors in chemical reactions. chembk.com

Therapeutic and Pharmacological Interest: Despite their association with toxicity, the cytotoxic properties of N-nitroso compounds have been harnessed for therapeutic purposes, particularly in cancer therapy. mdpi.com More recently, research has explored the development of N-nitroso compounds as "NO releasing" drugs, following the discovery of the biological importance of nitric oxide (NO). acs.org

The extensive study of N-nitroso compounds provides a crucial backdrop for understanding the potential reactivity and biological interactions of any specific member of this class, such as Indoline (B122111), 1-nitroso-.

Importance of the Indoline Scaffold in Medicinal and Synthetic Chemistry

The indoline scaffold, a substructure of the more widely recognized indole (B1671886) ring system, holds a significant place in medicinal and synthetic chemistry. The indole nucleus is often described as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets with high affinity. nih.goveurekaselect.com This versatility has made it a cornerstone in drug discovery and development. mdpi.comresearchgate.net

The importance of the indole and by extension, the indoline scaffold, is highlighted by its presence in a vast number of biologically active natural products and synthetic compounds. eurekaselect.com These include the essential amino acid tryptophan, various alkaloids, and numerous pharmaceutical agents. nih.goveurekaselect.com The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This has led to the development of indole-based drugs for a wide range of therapeutic applications, including:

Anticancer agents. mdpi.comnih.gov

Anti-inflammatory drugs. nih.gov

Antimicrobial and antiviral agents. researchgate.netnih.gov

Treatments for neurodegenerative diseases and metabolic disorders. mdpi.comnih.gov

The indoline core, as a saturated analog of indole, serves as a key building block in organic synthesis, providing a three-dimensional structure that can be strategically modified. Its utility as a precursor allows chemists to access a wide array of more complex heterocyclic systems and pharmaceutical targets.

Academic Research Trajectories for the N-Nitroso Functionality within the Indoline System

Academic research on Indoline, 1-nitroso- and related N-nitrosoindoles focuses on their synthesis, reactivity, and utility as chemical intermediates.

The primary and most common method for synthesizing Indoline, 1-nitroso- involves the direct nitrosation of indoline. vulcanchem.com This reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to control the reaction. vulcanchem.com Mechanochemical procedures have also been explored for the synthesis of N-nitrosoindoline under solid-state conditions. researchgate.net

Once formed, the reactivity of Indoline, 1-nitroso- is a key point of investigation. The nitroso group can undergo both oxidation and reduction reactions. vulcanchem.com Strong oxidizing agents can convert the nitroso group (-NO) to a nitro group (-NO₂), while catalytic hydrogenation can reduce it to an amine (-NH₂). vulcanchem.com The electron-rich indoline ring system also allows for electrophilic aromatic substitution reactions. vulcanchem.com

A significant application of Indoline, 1-nitroso- in academic research is its role as a precursor in the synthesis of other indole derivatives. vulcanchem.com For example, it is used as an intermediate in the preparation of 7-substituted indoles. vulcanchem.com Kinetic studies on the nitrosation of various substituted indoles have shown that the reaction often results in an equilibrium between the indole reactant and the corresponding 1-nitroso derivative. rsc.org Research has also explored the formation of N-nitrosoindole derivatives from various precursors, such as the reaction of indoles with Angeli's salt, which generates nitroxyl (B88944) (HNO) that can nitrosate the indole nitrogen. researchgate.netsoton.ac.uk Furthermore, studies have investigated the synthesis and reactivity of other substituted nitrosoindolines, such as 5-bromo-7-nitrosoindoline, which can be generated via photolysis of precursor compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXPAHMYCSEIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227194 | |

| Record name | Indoline, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-57-0 | |

| Record name | 1-Nitrosoindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7633-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indoline, 1 Nitroso and Derivatives

Direct Nitrosation Procedures for Indoline (B122111) Systems

The primary and most common method for the synthesis of 1-nitrosoindoline is through the direct nitrosation of indoline. vulcanchem.com This process involves the introduction of a nitroso group (-NO) onto the nitrogen atom of the indoline ring.

Controlled Nitrosation Conditions Utilizing Nitrous Acid Precursors (e.g., NaNO₂ in acidic media)

The classical and widely used method for the nitrosation of indoline involves the in situ generation of nitrous acid (HNO₂). vulcanchem.com This is typically achieved by reacting sodium nitrite (B80452) (NaNO₂) with a mineral acid, such as hydrochloric acid (HCl). vulcanchem.combenchchem.com The indoline is then reacted with this freshly prepared nitrous acid to yield 1-nitrosoindoline. chembk.com The reaction is generally performed by the slow addition of the acid to a mixture of the indole (B1671886) and sodium nitrite. rsc.org

An alternative approach involves using a nitrosating agent like the [NO+·Crown·H(NO₃)₂-] complex, which can act as a source of nitrosonium ions (NO+) under mild conditions. organic-chemistry.org Other nitrosating agents, such as N-nitrososulfonamides, have also been utilized for transnitrosation reactions. organic-chemistry.org

Influence of Temperature and Media on Nitrosation Efficacy

Control of the reaction temperature is critical for the successful synthesis of 1-nitrosoindoline. The nitrosation reaction is typically carried out at low temperatures, generally between 0 and 5°C. vulcanchem.combenchchem.com Maintaining this low temperature is crucial to prevent over-nitrosation and the decomposition of the desired nitroso compound. vulcanchem.combenchchem.com

The reaction medium also plays a significant role. The nitrosation of indoles is often conducted in a mixture of solvents, such as water and dimethylformamide (DMF). researchgate.net The pH of the reaction mixture is another important factor; slightly acidic conditions are generally favored. researchgate.netnih.gov Working under low indole concentrations, for instance, by the reverse addition of indole to the nitrosating mixture, can help to minimize the formation of undesired dimeric side products. rsc.orgresearchgate.net

Preparation of Substituted Indoline, 1-nitroso- Derivatives

The synthesis of substituted 1-nitrosoindoline derivatives allows for the introduction of various functional groups onto the indoline ring, leading to a diverse range of compounds with potential applications in different areas of chemistry.

Synthesis of 2-Methyl-1-nitrosoindoline from 2-Methylindoline

2-Methyl-1-nitrosoindoline is a key intermediate in the synthesis of the diuretic drug Indapamide. farmaciajournal.comchemicalbook.com Its preparation involves the nitrosation of 2-methylindoline. farmaciajournal.comchemicalbook.com This reaction is typically carried out using sodium nitrite in an acidic medium. farmaciajournal.com The resulting 2-methyl-1-nitrosoindoline can then be reduced to form 1-amino-2-methylindoline, a subsequent intermediate in the synthesis of Indapamide. farmaciajournal.comchemicalbook.com

| Precursor | Reagent | Product |

| 2-Methylindoline | Sodium nitrite | 2-Methyl-1-nitrosoindoline |

Formation of 1-Methyl-5-nitrosoindoline

The synthesis of 1-methyl-5-nitrosoindoline is not as commonly described as other derivatives. However, the synthesis of related compounds like 2-methyl-5-nitroindole has been reported. This involves the nitration of 2-methyl-indole using a solution of sodium nitrite in sulfuric acid at low temperatures. chemicalbook.com The synthesis of 1-methylindole (B147185) itself can be achieved by reacting indole with sodium amide in liquid ammonia (B1221849), followed by the addition of methyl iodide. orgsyn.org

Approaches to N-Nitroso-3-nitromethylindole

The synthesis of N¹-nitroso-3-nitromethylindole has been described starting from indole-3-carbinol (B1674136). tandfonline.comnih.gov The process involves several steps. First, indole-3-carbinol is converted to 3-bromomethylindole. tandfonline.com This intermediate is then treated with sodium nitrite and urea (B33335) in dimethylformamide at low temperatures (-20 to -15°C) to yield 3-nitromethylindole. tandfonline.com Finally, the N-nitrosation of 3-nitromethylindole is achieved using nitrosyl chloride, generated in situ from isoamyl nitrite and hydrochloric acid at -10 to 0°C, to produce N¹-nitroso-3-nitromethylindole. tandfonline.com

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Indole-3-carbinol | 3-Bromomethylindole | 3-Nitromethylindole | N¹-Nitroso-3-nitromethylindole |

Prevention and Control of Competing Dimerization Pathways During Nitrosation

A significant challenge in the synthesis of nitrosoindoles is the propensity for competing dimerization reactions. benchchem.com During the nitrosation of indoles, the initially formed 1-nitrosoindole intermediate is susceptible to nucleophilic attack by another molecule of the starting indole. This side reaction leads to the formation of dimeric byproducts, which can drastically reduce the yield of the desired monomeric nitroso compound. benchchem.com

To mitigate this, specific strategies have been developed to control the reaction kinetics and favor the formation of the monomer. A highly effective method is the slow addition of the indole substrate to the nitrosating agent mixture. benchchem.com This "reverse addition" technique maintains a low local concentration of the indole, thereby minimizing the rate of the bimolecular dimerization reaction. benchchem.comresearchgate.net By employing this method, the yield of 1-nitrosoindole can be dramatically improved, in some cases increasing from as low as 5% to over 90%. benchchem.com

Maintaining a neutral pH is another critical factor in preventing unwanted side reactions. The use of hydrochloric acid as a limiting reagent helps to keep the pH controlled, which in turn prevents the formation of diazonium salts. researchgate.net Careful control of temperature, typically between 0–5°C, is also crucial to prevent over-nitrosation and decomposition of the target compound. benchchem.com

Table 2: Effect of Reaction Conditions on Dimerization during Indole Nitrosation

| Condition | Observation | Outcome | Reference |

| Standard Addition | High local concentration of indole | Significant dimer formation (yield as low as 5%) | benchchem.com |

| Slow/Reverse Addition | Low local concentration of indole | Dimer formation minimized (yield up to 99%) | benchchem.com |

| Neutral pH | Prevention of diazonium salt formation | Minimized side reactions | researchgate.net |

Purity Assessment and Structural Confirmation in Synthetic Procedures

Ensuring the purity and confirming the chemical structure of the synthesized Indoline, 1-nitroso- and its derivatives are paramount. This is achieved through a combination of purification and analytical techniques.

Following the synthesis, the crude product mixture is typically subjected to purification to isolate the target nitrosoindole compound. Column chromatography is a widely employed and effective technique for this purpose. benchchem.comgoogleapis.com Silica (B1680970) gel is the most common stationary phase used for the purification of these compounds. benchchem.comresearchgate.net

The separation is achieved by eluting the mixture through the silica gel column with a suitable solvent system, known as the mobile phase. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is often used. benchchem.com The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

Table 3: Exemplary Eluent Systems for Column Chromatography Purification

| Compound Type | Stationary Phase | Eluent System | Reference |

| 1-Nitrosoindole | Silica Gel | Ethyl acetate/Hexane gradient | benchchem.com |

| Substituted Nitrosoindolines | Silica Gel | 15% Ethyl acetate in Hexane | googleapis.com |

| Indazole-3-carboxaldehydes (from indoles) | Silica Gel | Hexane:Ethyl acetate (4:1 to 1:1) | researchgate.net |

Once purified, the identity and structure of the nitrosoindole product must be unequivocally confirmed. This is accomplished using a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For instance, in 7-nitrosoindoline, distinct signals corresponding to the aromatic and aliphatic protons can be observed and assigned. researchgate.net ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The characteristic N=O stretching vibration of the nitroso group typically appears in the range of 1400-1500 cm⁻¹. benchchem.compw.edu.pl This provides strong evidence for the successful introduction of the nitroso functionality. For comparison, the N-O stretching vibrations in aromatic nitro compounds appear at slightly higher wavenumbers, typically between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular formula of the synthesized product. rsc.orgnih.gov

Table 4: Key Spectroscopic Data for the Characterization of Nitrosoindoles

| Technique | Key Feature | Typical Range/Value | Compound Class | Reference |

| ¹H NMR | Aromatic & Aliphatic Protons | Chemical shifts (δ) specific to the derivative | Nitrosoindolines | researchgate.net |

| ¹³C NMR | Carbon Skeleton | Chemical shifts (δ) specific to the derivative | Nitroso-heterocycles | rsc.org |

| IR Spectroscopy | N=O Stretch | ~1400–1500 cm⁻¹ | Nitrosamines | benchchem.compw.edu.pl |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of the compound | 1-Nitrosoindoline | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Indoline, 1 Nitroso

Redox Chemistry of the Nitroso Group

The nitrogen atom of the nitroso group in 1-nitrosoindoline exists in a moderate oxidation state, allowing it to undergo both oxidation and reduction, leading to the formation of nitro and amino derivatives, respectively.

Oxidation Pathways Leading to Nitro Derivatives (e.g., with KMnO₄ or H₂O₂)

The oxidation of the N-nitroso group to a nitro group (-NO₂) is a key transformation. While specific studies on 1-nitrosoindoline are not extensively documented, the oxidation of N-nitrosamines to N-nitramines is a known chemical process. This conversion can be achieved using various oxidizing agents.

Photochemical oxidation represents one such pathway. In the presence of oxygen, the photolysis of N-nitrosamines can lead to the formation of the corresponding nitramine. nih.gov This process is understood to proceed through the homolytic cleavage of the N-N bond, generating an aminyl radical and nitric oxide. The subsequent oxidation of nitric oxide to nitrogen dioxide, followed by recombination with the aminyl radical, yields the N-nitro derivative. nih.gov

Chemical oxidants such as hydrogen peroxide (H₂O₂) have also been employed for the oxidation of anilines to nitroso and subsequently to nitro compounds, often in the presence of a catalyst. researchgate.netscispace.com The reaction of N-nitrosamines with Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst) has been shown to lead to the decomposition of the nitrosamine (B1359907). nih.gov While the primary outcome is often decomposition and the release of nitric oxide, under controlled conditions, oxidation to the nitro compound can be a competing pathway. The oxidation of anilines to nitroarenes is proposed to proceed through a nitroso intermediate, suggesting that the further oxidation of the nitroso group is a feasible step. mdpi.com

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org Its application in the oxidation of amines has been documented. ubc.ca While direct oxidation of 1-nitrosoindoline with KMnO₄ to the corresponding 1-nitroindoline is plausible, the reaction conditions would need to be carefully controlled to prevent over-oxidation and potential cleavage of the indoline (B122111) ring. The mechanism of permanganate oxidation of amines is complex and can involve attack at the nitrogen atom. ubc.ca

Table 1: Oxidation of the Nitroso Group in N-Nitrosamines

| Oxidizing Agent | Product | General Observations |

|---|---|---|

| Photolysis/O₂ | N-Nitramine | Proceeds via radical intermediates. nih.gov |

| H₂O₂/Catalyst | N-Nitramine/Decomposition Products | Can lead to decomposition; selectivity is condition-dependent. researchgate.netscispace.comnih.govmdpi.com |

Selective Reduction to Aminoindole Derivatives (e.g., with NaBH₄ or H₂/Pd-C)

The reduction of the N-nitroso group in 1-nitrosoindoline to a primary amino group (-NH₂) would formally yield 1-aminoindoline, which is a hydrazine (B178648) derivative. This transformation is a well-established reaction for N-nitrosamines. acs.org

Catalytic hydrogenation is a widely used method for the reduction of N-nitrosamines to the corresponding 1,1-disubstituted hydrazines. acs.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), with hydrogen gas (H₂) serving as the reductant. acs.orggoogle.com The yield of the hydrazine product can be influenced by the reaction conditions. acs.org

Hydride-reducing agents are also effective for this conversion. Lithium aluminum hydride (LiAlH₄) is known to reduce N-nitrosamines to hydrazines in good yields. acs.orgwhiterose.ac.uk Sodium borohydride (B1222165) (NaBH₄), while generally a milder reducing agent than LiAlH₄, can also be employed for the reduction of nitro and related functional groups, often in the presence of a transition metal catalyst. jsynthchem.com The selective reduction of a nitroso group to a hydrazine in the presence of other reducible functional groups would depend on the specific reaction conditions. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, is another effective method for the reduction of nitro compounds to amines and can be applied to the reduction of nitrosamines. nih.govfrontiersin.orgresearchgate.net

Other reducing systems, such as zinc dust in acetic acid or zinc in the presence of ammonia (B1221849) and ammonium (B1175870) carbonate, have also been successfully used for the reduction of nitrosamines to hydrazines. acs.orgrsc.org

Table 2: Selective Reduction of the Nitroso Group in N-Nitrosamines

| Reducing Agent/System | Product | General Observations |

|---|---|---|

| H₂/Pd-C | 1,1-Disubstituted Hydrazine | A common and effective method for this transformation. acs.orggoogle.com |

| NaBH₄/Catalyst | 1,1-Disubstituted Hydrazine | Can be used for the reduction of nitro and related groups. jsynthchem.com |

| LiAlH₄ | 1,1-Disubstituted Hydrazine | A powerful reducing agent that provides good yields. acs.orgwhiterose.ac.uk |

Reactions Occurring on the Indoline Ring System

The indoline ring system, with its aromatic benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is susceptible to a variety of reactions, including electrophilic substitution on the aromatic portion.

Electrophilic Substitution Reactions on the Indole (B1671886) Ring (e.g., C-3 and C-5 Positions)

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. In the case of aniline, the amino group is a strong activating and ortho-, para-directing group. byjus.com However, the presence of the N-nitroso group in 1-nitrosoindoline is expected to significantly modify the electronic properties of the indoline nitrogen and, consequently, its influence on the aromatic ring's reactivity. The N-nitroso group is electron-withdrawing, which would deactivate the ring towards electrophilic attack compared to indoline itself.

Despite this deactivation, electrophilic substitution on N-nitrosoanilines is known to occur. The Fischer-Hepp rearrangement, for instance, involves the acid-catalyzed migration of the nitroso group from the nitrogen to the para position of the aromatic ring, forming a C-nitroso compound. wikipedia.orgdbpedia.org This reaction demonstrates that the aromatic ring can be susceptible to electrophilic attack. The directing effect of the N-nitrosoamino group in other electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely favor substitution at the para position (C-5 in the case of indoline) due to steric hindrance at the ortho positions (C-7). Nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

N-Alkylation Strategies on the Indole Nitrogen (e.g., Rhodium/Chiral Phosphoric Acid Catalysis)

The nitrogen atom of the indoline ring is a potential site for alkylation. However, in 1-nitrosoindoline, this nitrogen is already substituted with a nitroso group. Therefore, direct N-alkylation at this position is not feasible without prior removal of the nitroso group.

In the broader context of indole chemistry, N-alkylation is a common transformation. Various methods have been developed for the N-alkylation of indoles, including reactions catalyzed by transition metals such as rhodium. mdpi.com Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective N-alkylation of indoles with various electrophiles, including imines and other reactive species. mdpi.comacs.orgresearchgate.netrsc.org These catalytic systems are particularly valuable for the synthesis of chiral N-alkylated indole derivatives. Should the nitroso group be removed from 1-nitrosoindoline to regenerate the indoline nitrogen, these modern catalytic methods could be applied for its subsequent N-alkylation.

Transformation Pathways Involving Ring Restructuring

The N-nitroso group can participate in reactions that lead to a rearrangement of the molecular structure. The most prominent example for N-nitroso aromatic amines is the Fischer-Hepp rearrangement. wikipedia.orgdbpedia.org Under acidic conditions, N-nitrosoanilines can rearrange to form p-nitrosoanilines. wikipedia.orgdbpedia.org While the exact mechanism is still a subject of discussion, it is believed to proceed through an intermolecular or intramolecular transfer of the nitroso group. wikipedia.org In the context of 1-nitrosoindoline, a Fischer-Hepp type rearrangement would be expected to yield 5-nitrosoindoline. This reaction represents a significant structural reorganization, moving the nitroso group from the nitrogen atom to the aromatic ring.

More drastic ring restructuring, such as ring-opening or expansion, of N-nitrosoindolines is not well-documented in the literature. The stability of the indoline ring system generally requires significant energy input for such transformations. Photochemical conditions can sometimes induce rearrangements and cleavage of N-nitrosamines, but these reactions often lead to a complex mixture of products resulting from radical intermediates. nih.govcdnsciencepub.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Aminoindoline |

| 1-Nitroindoline |

| 1-Nitrosoindoline |

| 5-Nitrosoindoline |

| Acetanilide |

| Aniline |

| Hydrogen peroxide |

| Indoline, 1-nitroso- |

| Lithium aluminum hydride |

| Nitric acid |

| Palladium on carbon |

| Platinum on carbon |

| Potassium permanganate |

| Rhodium on carbon |

| Sodium borohydride |

| Sulfuric acid |

Ring Expansion Reactions to Form Indazole Derivatives (e.g., 1H-indazole-3-carboxaldehyde)

The transformation of an indole framework into an indazole system represents a significant ring expansion reaction. While not starting directly from Indoline, 1-nitroso-, a closely related reaction involving the nitrosation of indoles provides a clear mechanistic pathway for the formation of 1H-indazole-3-carboxaldehyde. nih.govrsc.org This process is a valuable route to key intermediates used in medicinal chemistry for the synthesis of kinase inhibitors. nih.govnih.gov

The reaction proceeds via a multi-step pathway initiated by the nitrosation at the C3 position of the indole ring, which leads to the formation of an oxime intermediate. nih.gov This step is followed by the addition of water at the C2 position, which triggers the opening of the five-membered pyrrole (B145914) ring. The sequence is concluded by a subsequent ring-closure, which forms the new five-membered pyrazole (B372694) ring, yielding the final 1H-indazole-3-carboxaldehyde product. nih.gov Optimized conditions for this reaction, such as using a slightly acidic environment, can lead to high yields while minimizing side reactions. nih.govresearchgate.net

Intermolecular Dimerization Mechanisms

Aromatic C-nitroso compounds, including nitrosoindoline species, are known to exist in equilibrium with their corresponding dimeric forms. nih.govacs.orgmdpi.com This dimerization is a key characteristic of their chemical behavior, particularly in the solid state. acs.org The monomeric form, which is often colored, associates to form a colorless dimer, typically an azodioxide. mdpi.com

This equilibrium is readily observed in derivatives such as 5-bromo-7-nitrosoindoline, which is formed during the photolysis of 5-bromo-7-nitroindoline-S-thiocarbamates. nih.govacs.org Experimental and theoretical data confirm that the resulting 5-bromo-7-nitrosoindoline monomer exists in equilibrium with its dimeric form(s). nih.govacs.org The dimerization involves the formation of a covalent bond between the nitrogen atoms of two nitroso monomers. mdpi.com This process can be influenced by factors such as temperature and the physical state (solution vs. solid), with the dimer often being the more stable form in crystals. mdpi.comacs.org

Photochemical Reactivity and Photo-Uncaging Mechanisms

The photochemical properties of nitroindoline (B8506331) derivatives are of significant interest, particularly their use as photo-activated protecting groups for the rapid release of carboxylates in aqueous solutions. nih.gov The underlying mechanism involves a series of complex, light-induced transformations centered on the reactivity of the nitro group.

Photo-induced Acyl Transfer and Nitronic Anhydride (B1165640) Formation from N-Acyl-7-nitroindolines

The central event in the photo-uncaging mechanism of N-acyl-7-nitroindolines is a photo-induced intramolecular acyl transfer. jst.go.jp Upon irradiation with near-UV light, the acyl group on the indoline nitrogen migrates to one of the oxygen atoms of the 7-nitro group. nih.govresearchgate.net This process results in the formation of a critical, highly reactive photogenerated intermediate known as a nitronic anhydride. jst.go.jpresearchgate.netresearchtrends.netnih.gov

Computational studies have explored the mechanism of this acyl transfer, suggesting it can occur via different pathways. researchtrends.netchemrxiv.org One proposed route is a concerted suprafacial 1,5-sigmatropic shift. researchtrends.net Another competitive mechanism involves a combined Norrish Type I and Type II 1,6-acyl migration to the adjacent nitro group. chemrxiv.orgnih.govresearchgate.net Regardless of the precise pathway, both routes converge to form the key nitronic anhydride intermediate, which has been identified through kinetic studies and fast IR spectroscopy but has not been isolated due to its high reactivity. chemrxiv.orgnih.gov This intermediate is the primary acylating species responsible for the subsequent release of the "caged" molecule. researchtrends.net

Formation of Nitrosoindoline Species via Photolysis of Indoline Precursors (e.g., 5-bromo-7-nitroindoline-S-thiocarbamates)

Nitrosoindoline species can be generated through the photolysis of specifically designed precursors. A notable example is the light-induced decomposition of 5-bromo-7-nitroindoline-S-thiocarbamates. nih.govacs.org When irradiated with 350 nm light, these compounds undergo photolysis to produce 5-bromo-7-nitrosoindoline. nih.govacs.org

The mechanism for this transformation is distinct from the acyl transfer seen in N-acyl-7-nitroindolines. acs.org Experimental and computational data support a radical fragmentation mechanism for the photolysis of these 7-nitroindoline (B34716) thiocarbamates. acs.org This pathway expands the scope of photoreactive 7-nitroindoline derivatives for developing novel photocleavable compounds. nih.gov The photolysis is efficient, with the nitrosoindoline product being formed in nearly quantitative yields. acs.org

| Precursor Compound | Photolysis Product | Isolated Yield |

|---|---|---|

| 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate | 5-bromo-7-nitrosoindoline | 94% |

| 5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate | 5-bromo-7-nitrosoindoline | 95% |

| 5-bromo-7-nitroindoline-(S-butyl)-thiocarbamate | 5-bromo-7-nitrosoindoline | 97% |

Role of Intermediates in Photochemical Pathways (e.g., Nitroso-3H-indole Tautomerization)

The fate of the photogenerated nitronic anhydride intermediate is highly dependent on the reaction conditions, leading to different secondary intermediates and final products. nih.govresearchgate.net In aqueous solutions with a high water content, the nitronic anhydride undergoes a cleavage that results in an intramolecular redox reaction within the aromatic system. nih.govresearchgate.net This pathway initially forms a nitroso-3H-indole (also referred to as a 7-nitroso-3H-indole). nih.govresearchgate.net

This nitroso-3H-indole is a transient species that quickly tautomerizes to the more thermodynamically stable aromatic isomer, 7-nitrosoindole. nih.govresearchgate.net This tautomerization is a crucial step in the pathway that predominates in highly aqueous environments. The formation of this intermediate and its subsequent rearrangement account for the generation of 7-nitrosoindole as a major photoproduct under specific solvent conditions. nih.govjst.go.jpresearchgate.net

Impact of Solvent Polarity on Competing Photochemical Reaction Pathways

Solvent polarity plays a decisive role in directing the photochemical reaction of N-acyl-7-nitroindolines by influencing the breakdown of the nitronic anhydride intermediate. nih.govresearchgate.netnih.gov Two distinct, competing pathways have been identified, with the product distribution being highly sensitive to the water content in acetonitrile-water mixtures. researchgate.net

Low Water Content (Aprotic Conditions): In solutions with low water content, the primary reaction is the hydrolysis of the nitronic anhydride via a standard addition-elimination mechanism (AAC2). nih.govresearchgate.net Here, water acts as a nucleophile, attacking the acyl group. This pathway releases the carboxylic acid and regenerates the 7-nitroindoline starting material. nih.govresearchgate.netnih.gov

High Water Content (Protic Conditions): In solutions with higher water content, the predominant pathway shifts to an AAL1-like cleavage. nih.govresearchgate.net This mechanism involves an intramolecular redox reaction that yields the released carboxylic acid and 7-nitrosoindole, via the tautomerization of the nitroso-3H-indole intermediate. nih.govjst.go.jpresearchgate.net Computational studies suggest that in water, the nitronic anhydride can be protonated, rendering it unstable and facilitating the dissociation of the carboxylic acid. jst.go.jp

The switch between these two pathways demonstrates the critical impact of the solvent environment on controlling the outcome of the photoreaction.

| Solvent Composition (% H₂O in CH₃CN) | Predominant Reaction Pathway | Major Aromatic Product |

|---|---|---|

| Low (< 20%) | Addition-Elimination (AAC2) | 7-Nitroindoline |

| High (> 50%) | Intramolecular Redox (AAL1-like) | 7-Nitrosoindole |

Reactions with Specific Chemical and Biological Nucleophiles

The N-nitroso group of Indoline, 1-nitroso- imparts a unique reactivity profile to the molecule, making it susceptible to attack by various nucleophiles. This section explores its interactions with specific chemical and biological agents, detailing the underlying mechanisms and resulting products.

The interaction between N-nitroso compounds and peroxides is complex and can follow several pathways. In the context of the indoline scaffold, the reaction with hydrogen peroxide (H₂O₂) can lead to oxidation. Studies on the parent indole structure have shown that H₂O₂ can mediate the oxidative cleavage of the C2-C3 double bond, a reaction known as the Witkop oxidation, to yield 2-ketoacetanilide derivatives. researchgate.net This process is believed to proceed through the formation of a hydroperoxide intermediate. researchgate.net While direct studies on 1-nitroso-indoline are specific, the inherent reactivity of the indole core suggests its susceptibility to oxidative processes. nih.govnih.gov

The generation of peroxynitrite (ONOO⁻), a potent biological oxidant and nitrating agent, is another key aspect of N-nitroso compound chemistry. wikipedia.org Peroxynitrite can be formed from the reaction of nitric oxide (NO) with the superoxide (B77818) radical (O₂⁻). wikipedia.orgrsc.org Interestingly, research on the formation of N-nitrosoindoles from tryptophan derivatives using nitroxyl (B88944) (HNO) donors like Angeli's salt indicates that peroxynitrite is not an intermediate in this specific nitrosation reaction. nih.govscispace.com The proposed mechanism involves an initial electrophilic attack of HNO on the indole nitrogen, followed by a reaction of the resulting hydroxylamine (B1172632) derivative with oxygen to form the N-nitroso product. nih.govscispace.com

Conversely, N-nitroso compounds can themselves act as sources for the species that generate peroxynitrite. For instance, certain molecular constructs containing an N-nitroso group can be triggered to release nitric oxide (NO) and simultaneously produce superoxide anions (O₂⁻), which then rapidly combine to form peroxynitrite. rsc.org This suggests that while 1-nitroso-indoline may not be formed via a peroxynitrite intermediate, it could potentially participate in pathways that lead to its generation under specific conditions, such as those involving redox cycling or photochemical activation. rsc.orgnih.gov

The electrophilic nature of the nitroso group facilitates covalent interactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH). researchgate.net The reaction of nitrosoarenes with glutathione serves as a well-studied model for this type of interaction. nih.gov

The reaction between a nitroso compound and GSH proceeds rapidly to form an initial, unstable adduct. nih.gov This labile intermediate can then follow two primary pathways:

Transformation: It can rearrange to form a more stable product, identified as a glutathionesulfinanilide derivative. nih.gov

Cleavage: It can be attacked by a second molecule of GSH, leading to the reduction of the nitroso group to a hydroxylamine and the formation of oxidized glutathione (GSSG). nih.gov

The proportion of products formed depends on factors such as pH and the concentration of glutathione. nih.gov This reactivity is significant as it represents a mechanism by which N-nitroso compounds can deplete cellular antioxidant stores (GSH) and form covalent adducts with proteins, potentially altering their function. researchgate.netnih.gov

| Reactant | Key Intermediate | Final Products | Reaction Characteristics |

|---|---|---|---|

| Nitrosobenzene (NOB) + Glutathione (GSH) | Labile Adduct [NOB-GSH] | 1. Phenylhydroxylamine (PH) 2. Oxidized Glutathione (GSSG) 3. Glutathionesulfinanilide (GSO-AN) | - Second-order reaction kinetics.

|

The nitroso group is a potent dienophile and can readily participate in hetero-Diels-Alder reactions with conjugated dienes. beilstein-journals.orgnih.gov This [4+2] cycloaddition reaction is a powerful method for synthesizing 3,6-dihydro-2H-1,2-oxazine heterocyclic scaffolds. beilstein-journals.orgresearchgate.net In this context, the N=O group of 1-nitroso-indoline acts as the dienophile, reacting with a 2-electron component from a diene.

This reaction provides a pathway for functionalization via the N-nitroso group, rather than a direct C-3 alkylation of the indoline ring itself as seen in other reaction types. organic-chemistry.org The resulting 1,2-oxazine ring is a versatile synthetic intermediate that can be further transformed. nih.gov The regio- and stereoselectivity of the nitroso hetero-Diels-Alder reaction are influenced by the electronic and steric properties of the substituents on both the diene and the nitroso compound. beilstein-journals.orgresearchgate.netresearchgate.net

| Diene Substituent (Position) | Dienophile | Favored Regioisomer | Controlling Factors |

|---|---|---|---|

| 1-Substituted Diene (Alkyl, Alkoxy) | Acylnitroso, Arylnitroso | Substituent at C-6 of oxazine (B8389632) ring | Electronic and steric effects |

| 2-Substituted Diene (Alkyl, Alkoxy) | Acylnitroso, Arylnitroso | Substituent at C-5 of oxazine ring | Electronic effects, frontier molecular orbitals |

| 1,3-Disubstituted Diene | Acylnitroso, Arylnitroso | Variable, depends on substituents | Complex interplay of sterics and electronics |

Recent advances in synthetic methodology have demonstrated the utility of nitrosoarenes, including potentially 1-nitroso-indoline, in copper-mediated C-N bond-forming reactions. nsf.govnih.gov A single-electron based approach has been developed for the amination of the C-3 position of the indoline core, yielding pyrroloindolines that are common in biologically active natural products. nsf.govnih.govnsf.gov

The proposed mechanism involves a single-electron transfer process facilitated by a copper(I) species, often generated from elemental copper wire. nsf.gov In a typical reaction, a C-3 functionalized indoline (e.g., 3-bromo-pyrroloindoline) is reduced by the Cu(I) species to generate a carbon-centered radical at the C-3 position. This radical then undergoes addition to the nitrogen atom of the nitroso group of a coupling partner. nsf.gov

The key steps in this proposed pathway are:

Radical Generation: A Cu(I) species reduces the C3-bromine bond to form a benzylic-type radical and a Cu(II) species. nsf.gov

Radical Addition: The C-3 radical adds to the nitrogen of the nitrosoarene, forming an aminoxyl radical intermediate. nsf.gov

Termination/Reduction: This intermediate is further reduced and protonated, ultimately leading to the formation of the desired C3-N linkage. nsf.gov

This transformation is notable for its high yields and tolerance of a wide range of electronic and steric demands on the nitroso-coupling partner. nsf.govnih.govacs.org

| Parameter | Optimized Condition | Effect on Reaction |

|---|---|---|

| Copper Source | Copper Wire (5.5 mol equiv) | Cleaner reaction compared to copper powder. |

| Ligand | Me₆TREN | Quantitative conversion, excellent and reproducible yields. |

| Solvent | Isopropanol | Refluxing temperature significantly improved yields. |

| Scale | Scalable from 0.06 mmol to 1 gram | Yields maintained or improved upon scaling up. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, the analysis of N-nitrosamines, including Indoline (B122111), 1-nitroso-, presents unique features and challenges.

A notable feature in the ¹H NMR spectra of many asymmetrical N-nitrosamines is the appearance of two distinct sets of signals. acanthusresearch.comnih.gov This phenomenon arises from the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, leading to the presence of stable E/Z isomers, or rotamers. acanthusresearch.com The relative ratio of these rotamers is dependent on their stability. acanthusresearch.com

Table 1: Predicted ¹H NMR Spectral Features for Indoline, 1-nitroso-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | Data not available | Triplet (t) | Expected to be significantly deshielded due to the adjacent N=O group. May show two distinct signals for E/Z rotamers. |

| H-3 | Data not available | Triplet (t) |

Note: This table is based on predicted behavior, as experimental data for Indoline, 1-nitroso- was not found in the searched literature.

Similar to ¹H NMR, specific experimental ¹³C NMR data for Indoline, 1-nitroso-, is not available in the reviewed sources. The carbon atoms directly attached to the nitroso-substituted nitrogen (C-2 and C-7a) would be most affected, likely experiencing a downfield shift. The presence of E/Z rotamers can also lead to the observation of doubled signals for each carbon atom in the molecule. acanthusresearch.com

Table 2: Predicted ¹³C NMR Spectral Features for Indoline, 1-nitroso-

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | Data not available | Expected to be deshielded. May show two signals for E/Z rotamers. |

| C-3 | Data not available | |

| C-3a | Data not available | |

| Aromatic Carbons (C-4, C-5, C-6, C-7) | Data not available | Expected in the typical aromatic carbon region. |

Note: This table is based on predicted behavior, as experimental data for Indoline, 1-nitroso- was not found in the searched literature.

The NMR analysis of N-nitrosamines is often complicated by several factors:

E/Z Isomerism : As mentioned, the restricted rotation around the N-N bond can result in two stable rotamers (isomers), leading to a doubling of NMR signals. acanthusresearch.comnih.gov This complicates spectral interpretation, as it can appear as if two different compounds are present.

Analyte Stability : N-nitrosamines can be susceptible to degradation, including photolysis, during sample preparation and analysis, which can affect the accuracy and reproducibility of the results. theanalyticalscientist.comnih.gov

Low Solubility : Poor solubility of the analyte in standard NMR solvents can lead to low signal-to-noise ratios, hindering the detection and accurate integration of signals. theanalyticalscientist.com

Matrix Interference : When analyzing for nitrosamine (B1359907) impurities in complex mixtures, such as pharmaceutical formulations, other components in the matrix can interfere with the analyte's signal, causing ionization suppression and a loss of sensitivity. theanalyticalscientist.com

¹⁵N NMR spectroscopy is a powerful tool for studying the formation and reactions of nitroso compounds. rsc.org Because the nitrogen atom is central to the nitroso functional group, ¹⁵N NMR provides direct insight into its chemical environment. Chemical shift data for ¹⁵N can be used to detect the formation of N-nitroso and S-nitroso compounds in reactions involving acidified nitrite (B80452) solutions. rsc.org

This technique is particularly valuable for mechanistic elucidation, for instance, in studying the reactivity of peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a reactive nitrogen species that can react with secondary amines to form both N-nitrosamines and N-nitramines. nih.govnih.gov ¹⁵N NMR studies, often enhanced by techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), can help trace the pathways of these reactions. researchgate.net The CIDNP effect, observed as enhanced absorption or emission signals in the NMR spectrum, provides evidence for the involvement of radical intermediates in the reaction mechanism. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify specific functional groups within a molecule based on their characteristic vibrational frequencies. For Indoline, 1-nitroso-, the most diagnostic feature is the stretching vibration of the nitroso (N=O) group.

N-nitrosamines typically exhibit a strong absorption band corresponding to the N=O stretch. pw.edu.pl The position of this band can vary depending on the molecular environment and whether the molecules are associated. For non-associated nitrosamines, this stretching vibration is typically observed in the range of 1486–1408 cm⁻¹ . pw.edu.pl In associated (e.g., dimeric) forms, an additional broader and strong band may appear at lower frequencies, between 1346–1265 cm⁻¹. pw.edu.pl The presence of a strong band in the 1400-1500 cm⁻¹ region of the IR spectrum for Indoline, 1-nitroso- would provide strong evidence for the presence of the N-nitroso functional group.

Mass Spectrometry (MS) Techniques for Molecular Ion Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and for analyzing its fragmentation patterns, which can aid in structural confirmation.

For N-nitroso compounds, electron impact (EI) mass spectrometry typically shows a detectable molecular ion (M⁺) peak, which confirms the compound's molecular weight. osti.gov A highly characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO). nih.govresearchgate.net This fragmentation results in a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 30 Da (M-30). osti.govnih.govresearchgate.net The observation of this M-30 fragment is strong diagnostic evidence for an N-nitroso structure.

Another fragmentation pathway observed for some cyclic N-nitrosamines is the loss of a hydroxyl radical (•OH), leading to a peak at M-17. researchgate.net Analysis of these fragmentation patterns is crucial for both the initial identification of Indoline, 1-nitroso- and for studying its degradation products under various conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of "Indoline, 1-nitroso-". Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the precise elemental formula. This high resolving power is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

For "Indoline,1-nitroso-", HRMS is used to confirm the molecular ion, for instance, the protonated molecule [M+H]⁺. The technique's precision in mass measurement helps to validate the compound's identity and rule out false positives.

In addition to determining the parent ion's mass, HRMS elucidates the compound's structure through analysis of its fragmentation patterns. N-nitroso compounds exhibit characteristic fragmentation pathways. Common fragments observed in the mass spectra of N-nitroso compounds include ions resulting from the loss of the nitroso group (M-30, loss of NO) or related fragments (M-31, loss of HNO). osti.gov An ion at a mass-to-charge ratio (m/z) of 30, corresponding to the [NO]⁺ ion, is also a variable but common feature. osti.gov

Table 1: HRMS Data for "Indoline, 1-nitroso-"

| Analyte | Molecular Formula | Theoretical Exact Mass (m/z) | Common Fragment Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₉N₂O⁺ | 149.0709 | 119.0859 ([M+H - NO]⁺) |

This is an interactive table. Click on the headers to sort the data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for the analysis of N-nitrosamines like "Indoline, 1-nitroso-". rsc.orgwaters.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection power of mass spectrometry. thermofisher.com

The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. thermofisher.comnih.gov A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization, is used to elute the compound. thermofisher.com This separation step is crucial for isolating "Indoline, 1-nitroso-" from other components in a sample matrix.

Following separation, the analyte is introduced into the mass spectrometer. Heated electrospray ionization (HESI) in positive ionization mode is a commonly employed technique for N-nitrosamines. rsc.org The mass spectrometer, which can range from a triple quadrupole (TQ) for targeted quantification to a high-resolution instrument like an Orbitrap or Q-Exactive for identification and quantification, detects the compound and its fragments. nih.govrsc.org LC-MS methods offer high selectivity and sensitivity, with detection limits often in the nanogram per liter (ng/L) range. rsc.org

Table 2: Typical LC-MS Parameters for N-Nitrosamine Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Methanol or Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| MS Detector | Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan MS for identification |

This is an interactive table. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Stability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the kinetics of reactions involving "Indoline, 1-nitroso-" and for assessing its stability over time. The principle lies in monitoring the change in absorbance of the compound at a specific wavelength, which, according to the Beer-Lambert law, is directly proportional to its concentration.

The N-nitroso group has a characteristic UV absorption. By repeatedly recording the UV-Vis spectrum over time, one can track the disappearance of the reactant ("Indoline, 1-nitroso-") or the appearance of a product. researchgate.net Plotting the absorbance (or concentration) against time allows for the determination of the reaction rate and the rate constant. For instance, in a degradation study, a decrease in the intensity of the absorption peak corresponding to "Indoline, 1-nitroso-" would indicate its decomposition.

Table 3: Hypothetical Kinetic Data from a UV-Vis Stability Study

| Time (minutes) | Absorbance at λmax | Concentration (M) | ln(Concentration) |

|---|---|---|---|

| 0 | 0.800 | 1.00E-04 | -9.21 |

| 10 | 0.656 | 8.20E-05 | -9.41 |

| 20 | 0.538 | 6.73E-05 | -9.61 |

| 30 | 0.441 | 5.51E-05 | -9.81 |

| 40 | 0.362 | 4.53E-05 | -10.00 |

This is an interactive table. Click on the headers to sort the data.

From such data, a plot of the natural logarithm of the concentration versus time can be generated. If this plot is linear, it indicates a first-order decay process, and the negative of the slope gives the pseudo-first-order rate constant (k). researchgate.net

Time-Resolved Spectroscopic Approaches (e.g., Time-Resolved Infrared Spectroscopy)

Time-resolved spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, provide profound insights into the dynamics of chemical processes on very short timescales. unipr.it These methods are particularly well-suited for studying photoinduced reactions, allowing for the observation of short-lived intermediates and transition states that are undetectable by conventional spectroscopic methods. unipr.it

TRIR spectroscopy works by initiating a reaction with an ultrashort laser pulse (the "pump") and then probing the sample with a subsequent infrared pulse (the "probe") at varying delay times. nih.gov This provides a series of "snapshots" of the vibrational spectrum as the reaction proceeds. Since IR spectroscopy is highly sensitive to molecular structure, TRIR can track changes in functional groups, providing structural information about transient species. unipr.itnih.gov

For a compound like "Indoline, 1-nitroso-", TRIR could be used to study processes like photodissociation of the N-NO bond. The technique could monitor the decay of the N-N=O stretching vibration and the appearance of new vibrational bands corresponding to reaction intermediates or products. nih.gov Analysis of the data can yield information on vibrational lifetimes and orientational relaxation times of specific molecular modes. mdpi.com

Table 4: Information Obtainable from Time-Resolved Spectroscopy

| Parameter | Description | Timescale |

|---|---|---|

| Vibrational Lifetime | The time it takes for an excited vibrational state to relax. | Picoseconds (ps) |

| Orientational Relaxation | The time it takes for molecules to randomize their orientation in a solvent. | Picoseconds (ps) |

| Intermediate Identification | Detection of transient species by their unique vibrational signatures. | Femtoseconds (fs) to Milliseconds (ms) |

| Reaction Mechanism | Elucidation of the sequence of bond-breaking and bond-forming events. | Femtoseconds (fs) to Milliseconds (ms) |

This is an interactive table. Click on the headers to sort the data.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the detailed mechanisms of molecular transformations. For N-nitroso compounds, including 1-nitrosoindoline, these calculations are crucial for understanding their formation and metabolic activation pathways that lead to toxicity and carcinogenicity.

Analysis of Ground and Excited State Reaction Pathways

The biological activity of many N-nitrosamines is contingent upon their metabolic activation, a process extensively studied using quantum chemical methods for model compounds like N-nitrosodimethylamine (NDMA) researchgate.netnih.govfrontiersin.org. This established reaction pathway provides a strong theoretical framework for understanding the likely fate of 1-nitrosoindoline in vivo.

The key initiating event is the enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes nih.govfrontiersin.org. This step is typically strongly exothermic. Following this initial oxidation, the resulting α-hydroxy nitrosamine (B1359907) undergoes a series of spontaneous transformations. Quantum chemical studies show these subsequent steps include a slightly endothermic hydrogen shift to the nitroso group's oxygen atom, followed by a barrierless and exothermic decomposition to form a highly reactive diazonium ion frontiersin.org. This diazonium ion is the ultimate electrophilic species responsible for DNA alkylation, a critical step in the initiation of carcinogenesis researchgate.netnih.gov.

For 1-nitrosoindoline, the presence of hydrogen atoms on the carbon adjacent (alpha) to the nitrosated nitrogen makes it a substrate for this activation pathway. The reaction would proceed as follows:

α-Hydroxylation: CYP-mediated oxidation of the C2 position of the indoline (B122111) ring.

Decomposition: The resulting α-hydroxy-1-nitrosoindoline would be unstable.

Ring Opening & Diazonium Formation: The intermediate would decompose, leading to the formation of an alkyldiazonium ion.

DNA Alkylation: This reactive electrophile can then react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940), forming DNA adducts and potentially leading to mutations researchgate.net.

Studies on the nitrosation of indoles themselves have shown that N-nitrosoindoles can be readily formed from indole (B1671886) derivatives in the presence of nitrosating agents like nitroxyl (B88944) (HNO) donors, particularly in the presence of oxygen acs.orgnih.gov.

Calculation of Transition States and Activation Energy Barriers

The feasibility and rate of a chemical reaction are governed by the energy of its transition state (TS), and calculating the activation energy barrier (the energy difference between the reactants and the TS) is a primary goal of quantum chemical studies. For the metabolic activation of N-nitrosamines, DFT calculations have been employed to determine these barriers for various steps researchgate.net.

While specific calculations for 1-nitrosoindoline are not available in the literature, studies on analogous compounds provide valuable estimates. The hydrogen shift from the α-carbon to the nitroso oxygen in model nitrosamines has a calculated transition state barrier of approximately 25 kcal/mol frontiersin.org. The subsequent step, decomposition to the diazonium ion, is typically barrierless frontiersin.org. The N-nitrosation of secondary amines by nitrosating agents like N₂O₃ has been shown through DFT calculations to have relatively low activation energies, indicating the reaction is likely to occur readily if the reactants are present researchgate.net. Ab initio calculations have been used to map the transition structures for numerous reactions involved in the formation and metabolism of nitrosamines, providing a deep understanding of the electronic rearrangements that occur rsc.org.

Thermodynamic Feasibility Predictions of Reactions

For the parent indoline structure, thermodynamic properties and Gibbs energies of reaction have been determined for processes like hydrodenitrogenation, providing foundational data for the core ring system osti.gov. Based on the extensive research on other cyclic nitrosamines, it is predicted that the metabolic activation of 1-nitrosoindoline would be a thermodynamically feasible process.

Density Functional Theory (DFT) Applications in Molecular Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of electron density jmaterenvironsci.comresearchgate.net.

For 1-nitrosoindoline, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Analysis of the electronic structure would reveal key features for reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability researchgate.net.

In related indole systems, DFT calculations have been used to successfully predict molecular structures and vibrational spectra researchgate.net. For N-nitroso compounds, the N-N=O moiety possesses a characteristic electronic signature. The nitrogen of the indoline ring would donate electron density to the nitroso group, and the distribution of molecular electrostatic potential would show a negative region around the nitroso oxygen, indicating a site for electrophilic attack or hydrogen bonding. The electrophilicity of the ultimate carcinogenic species (the diazonium ion) is a key determinant of its reactivity towards DNA researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational approaches that correlate the chemical structure of compounds with their biological activity or toxicity. For N-nitroso compounds, these models are crucial for predicting carcinogenic potency and for prioritizing chemicals for further testing nih.gov. These studies have identified several key structural features and molecular descriptors that modulate the carcinogenic potential of this class of compounds nih.govacs.org.

Key SAR findings for N-nitrosamines include:

α-Hydroxylation: The presence of at least one hydrogen atom on an α-carbon is generally required for metabolic activation. Compounds without α-hydrogens (e.g., N-nitroso-di-tert-butylamine) are typically non-carcinogenic acs.org. 1-Nitrosoindoline possesses two α-hydrogens at the C2 position, making it a candidate for activation.

Steric Hindrance: Increased steric bulk at or near the α-carbon can decrease the rate of metabolic activation and thus lower carcinogenic potency acs.org.

Electronic Effects: Electron-withdrawing groups near the N-nitroso group can deactivate the molecule, reducing its carcinogenic potential.

Predictive Modeling for Biological Activities and Toxicity

Predictive models, often based on QSAR, are used to estimate the toxicity of un-tested chemicals. Numerous QSAR models have been developed specifically for predicting the carcinogenic potency (often expressed as TD₅₀, the dose that causes tumors in 50% of test animals) of N-nitroso compounds sciforum.netacs.orgnih.govmdpi.com. These models use a variety of calculated molecular descriptors to build a statistically significant correlation with experimental toxicity data.

Quantum mechanical descriptors are increasingly used in these models to better capture the underlying chemical reactivity that drives toxicity acs.orgacs.orgnih.gov. Recent models combine quantum mechanics, cheminformatics, and machine learning to classify nitrosamines into different potency categories with high accuracy acs.orgnih.govacs.org.

The table below summarizes some of the molecular descriptors that have been found to be significant in various QSAR models for predicting the carcinogenicity of N-nitroso compounds.

| Descriptor Type | Descriptor Example | Correlation with Carcinogenicity | Reference |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) | Lower values can indicate higher reactivity with nucleophiles like DNA. | acs.org |

| Electronic | Dipole Moment | Can influence solubility and transport to the site of action. | nih.gov |

| Topological | Molecular Connectivity Indices | Relate to molecular size, shape, and branching. | sciforum.net |

| Topological | Shape and Globularity Indices | Potent nitrosamines often exhibit higher globularity. | acs.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity, affecting absorption and distribution. | nih.gov |

| Quantum Chemical | α-C-H Bond Dissociation Energy | Lower energy can facilitate the initial metabolic activation step. | acs.orgnih.gov |

| Quantum Chemical | Charge on N or O atoms | Influences the electrostatic interactions during metabolism and DNA binding. | nih.gov |

Based on these established QSAR and SAR principles, 1-nitrosoindoline, as a cyclic secondary nitrosamine with available α-hydrogens and moderate steric hindrance, would be predicted to be a metabolically active and potentially carcinogenic compound. The precise potency would depend on a combination of its electronic properties, size, and how it is processed by metabolic enzymes, parameters that can be estimated using the predictive models developed for this chemical class acs.orgresearchgate.net.

Correlation of Molecular Descriptors with Biological Effects (e.g., Polarizability, HOMO Energy)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For N-nitroso compounds, a class to which Indoline, 1-nitroso- belongs, QSAR models are particularly relevant for predicting their potential carcinogenicity. nih.gov These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties.

Molecular descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Among the electronic descriptors, polarizability and the energy of the Highest Occupied Molecular Orbital (HOMO) are of significant importance.

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. In the context of biological activity, higher polarizability can influence a molecule's ability to engage in intermolecular interactions, such as binding to a biological target.

HOMO Energy is an indicator of a molecule's electron-donating ability. A higher HOMO energy suggests that the molecule is more readily oxidized and can more easily donate electrons. In the case of N-nitrosamines, this can be related to their metabolic activation to reactive intermediates that can interact with biological macromolecules like DNA. researchgate.net

The general approach in a QSAR study involves calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their experimentally determined biological activities. This can lead to a predictive model that can estimate the activity of new or untested compounds.

Table 1: Conceptual Correlation of Molecular Descriptors with Biological Effects of N-Nitroso Compounds

| Molecular Descriptor | Physicochemical Property Represented | Conceptual Correlation with Carcinogenic Potency |

|---|---|---|

| Polarizability | Ease of distortion of the electron cloud | May show a positive correlation as it can enhance intermolecular interactions with biological targets. |

| HOMO Energy | Electron-donating capacity | A higher HOMO energy (less negative value) may correlate with increased carcinogenicity due to easier metabolic activation. |

| LUMO Energy | Electron-accepting capacity | A lower LUMO energy may indicate a greater propensity to accept electrons, which can be a factor in certain biological interactions. |

| Dipole Moment | Polarity and charge distribution | Can influence solubility and the ability to cross biological membranes, showing a complex correlation with biological activity. |

| Molecular Volume | Size and shape of the molecule | Can affect how the molecule fits into the active site of an enzyme or a receptor. |

Regioselectivity Predictions in Chemical Reactions

Computational chemistry offers powerful methods for predicting the regioselectivity of chemical reactions, which is the preference for one direction of bond making or breaking over all other possible directions. For a molecule like Indoline, 1-nitroso-, predicting the site of electrophilic or nucleophilic attack is crucial for understanding its chemical behavior and potential metabolic fate.

The indoline nucleus is an electron-rich aromatic system, and its reactivity is influenced by the fused benzene (B151609) ring and the nitrogen atom. The introduction of the nitroso group at the nitrogen atom (N-1 position) further modifies the electronic distribution within the molecule. The traditional understanding of electrophilic substitution on the parent indole molecule favors attack at the C-3 position, as this allows the positive charge in the intermediate to be delocalized without disrupting the aromaticity of the benzene ring. stackexchange.com

Computational methods, particularly Density Functional Theory (DFT), can provide a more quantitative prediction of regioselectivity. These calculations can determine the electron density at different atoms in the molecule and the stability of the intermediates formed upon attack at various positions.

One of the key tools for predicting regioselectivity is the Molecular Electrostatic Potential (MEP) . The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netnih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For Indoline, 1-nitroso-, a computational analysis of the MEP would likely show regions of negative potential associated with the aromatic ring, particularly certain carbon atoms, making them prone to attack by electrophiles. The relative energies of the possible intermediates (sigma complexes) resulting from electrophilic attack at different positions on the benzene ring of the indoline core can also be calculated to predict the most favorable reaction pathway. comporgchem.com

Table 2: Conceptual Computational Parameters for Predicting Regioselectivity in Electrophilic Attack on Indoline, 1-nitroso-

| Position on Indoline Ring | Parameter for Predicting Electrophilic Attack | Conceptual Outcome |

|---|---|---|

| C4 | Calculated Atomic Charge / MEP Value | The electron density at this position, influenced by the fused ring system and the N-nitroso group, would be calculated. |

| C5 | Calculated Atomic Charge / MEP Value | The electronic environment at this position would be quantitatively assessed to determine its susceptibility to electrophiles. |

| C6 | Calculated Atomic Charge / MEP Value | Computational models would predict the likelihood of electrophilic attack based on the calculated electronic properties. |

| C7 | Calculated Atomic Charge / MEP Value | The relative reactivity of this position towards electrophiles would be determined through computational analysis. |

By analyzing these computational parameters, a prediction can be made about the most probable site of reaction, guiding synthetic efforts and providing insights into potential metabolic transformations. nih.gov

Applications in Organic Synthesis and Chemical Biology

Indoline (B122111), 1-nitroso- as a Key Synthetic Intermediate

1-Nitrosoindoline is recognized as an important chemical intermediate for the synthesis of a variety of organic compounds, including those with applications as dyes and pesticides. Its reactivity is centered around the N-nitroso group attached to the indoline scaffold, which can be chemically transformed to introduce further complexity.

Precursor to Complex Indole (B1671886) and Indoline Derivatives

The utility of 1-nitrosoindoline extends to its role as a precursor for elaborate heterocyclic systems. It is a key intermediate in the synthesis of complex tricyclic compounds that have applications as photographic developing agents. google.com In these synthetic pathways, the 1-nitrosoindoline derivative undergoes a reductive ring-closure reaction to form the final, multi-ring structure, demonstrating its value in building intricate molecular frameworks from a relatively simple starting material. google.com

Reagent in Diverse Organic Transformations

Beyond serving as a structural precursor, 1-nitrosoindoline and its derivatives can act as reactive agents in various organic transformations. When activated, for instance with benzoyl chloride, nitrosoindoles can react with nucleophiles like other indoles or indolizines. researchgate.net This activation generates a reactive species that facilitates the formation of new carbon-nitrogen bonds, showcasing the versatility of the nitroso group in mediating chemical reactions. researchgate.net

Development of Regioselective Synthesis Strategies (e.g., 3-Aroylindole Derivatives)

A significant application of nitrosoaromatics, the class to which 1-nitrosoindoline belongs, is in the regioselective synthesis of indole derivatives. A notable example is the uncatalyzed, atom-economical synthesis of 3-aroylindoles through the annulation of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones. scirp.orgscirp.orgnih.govrsc.org This method is highly regioselective, yielding exclusively 3-aroylindoles with no detectable formation of the 2-aroyl isomers. nih.gov